molecular formula C30H18O10 B190397 Sennidin B CAS No. 517-44-2

Sennidin B

Cat. No. B190397
CAS RN: 517-44-2
M. Wt: 538.5 g/mol
InChI Key: JPMRHWLJLNKRTJ-SZPZYZBQSA-N
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Description

Sennidin B is a stereoisomer found in the leaves of Cassia angustifolia . It is also known as (R*,S*)-9,9’,10,10’-tetrahydro-4,4’,5,5’-tetrahydroxy-10,10’-dioxo [9,9’-bianthracene]-2,2’-dicarboxylic acid .


Synthesis Analysis

Sennosides, including Sennidin B, are metabolized by gut bacteria into the active metabolite rheinanthrone . A two-dimensional qNMR method has been established for the determination of sennosides .


Molecular Structure Analysis

Sennidin B has a molecular formula of C30H18O10 . It has a molecular weight of 538.458 Da . The molecule contains 63 bonds in total, including 45 non-H bonds, 28 multiple bonds, 3 rotatable bonds, 4 double bonds, 24 aromatic bonds, 6 six-membered rings, 4 ten-membered rings, 2 carboxylic acids (aromatic), 2 ketones (aromatic), 2 hydroxyl groups, and 4 aromatic hydrocarbons .


Chemical Reactions Analysis

Sennidin B is a major component of senna, which is metabolized by gut bacteria into rheinanthrone . The single C-C bond connecting the anthrone moieties in Sennidin B is elongated and its reduced Bond Dissociation Energy (BDE) could be the cause of an easy breakdown of the sennidin molecule into monoanthrones .


Physical And Chemical Properties Analysis

Sennidin B has a density of 1.7±0.1 g/cm3, a boiling point of 801.8±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C .

Scientific Research Applications

  • Metabolism of Sennidin B : Sennidin B is metabolized in the gastrointestinal tract, involving stepwise hydrolysis to form monoglucosides and further reduction to active components like rheinanthrone, facilitated by intestinal bacteria and enzymes (Hattori et al., 1982).

  • Structural Analysis and Conformation : In silico studies reveal that Sennidin B can exist in multiple conformations and is likely to break down into monoanthrones due to the elongation of a single C-C bond, influencing its pharmacological properties (Szymański & Majerz, 2021).

  • Imaging and Diagnostic Applications : Sennidin B, when labeled with radioactive isotopes, shows potential as a necrosis-avid agent for imaging and assessing myocardial viability, especially after glycosylation to reduce liver uptake and improve cardiac imaging quality (Li et al., 2016).

  • Laxative Effects : Sennidin B is a key component in the laxative action of sennosides, influencing large intestinal motility and transit time. This action is attributed to its metabolic transformation into active components in the gastrointestinal tract (Lemmens, 1979).

  • Glucose Incorporation in Rat Adipocytes : Sennidin B has been observed to stimulate glucose incorporation in rat adipocytes, suggesting potential insulin-mimetic properties. This action occurs through the PI3K- and Akt-dependent pathways (Abe et al., 2006).

  • Intestinal Bacteria Interaction : Certain intestinal bacteria, like Bifidobacterium species, can metabolize sennosides to sennidins, demonstrating the interplay between gut microbiota and sennoside metabolism (Akao et al., 1994).

  • Diagnostic Potentials in Myocardial Infarction : Sennidin A, a compound closely related to Sennidin B, has been explored for its diagnostic potential in rat models of myocardial infarction, highlighting the versatility of sennidin compounds in medical diagnostics (Jiang et al., 2015).

Safety And Hazards

Sennidin B is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The rapid development of technology allows for more accurate research of biological systems with the use of in silico methods. One of the tools is the quantum-chemical method used for determining the structure, properties, and interactions of molecules of great pharmacological importance . The accuracy of theoretical models is increasing and can be a real help in biology, chemistry, and pharmacy .

properties

IUPAC Name

(9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMRHWLJLNKRTJ-SZPZYZBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318414
Record name Sennidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sennidin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sennidin B

CAS RN

517-44-2
Record name Sennidin B
Source CAS Common Chemistry
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Record name Sennidin B
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Record name Sennidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.492
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Record name SENNIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI631S52AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sennidin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
G Franz - Pharmacology, 1993 - karger.com
Senna consists of the dried leaflets or fruits of Cassia senna (C. acutifolia) known in commerce as Alexandrian senna and of Cassia angustifolia commonly known as Tinnevelly senna. …
Number of citations: 106 karger.com
D Abe, T Saito, K Sekiya - Life sciences, 2006 - Elsevier
… to near level of maximal insulin-stimulated and sennidin B, a stereoisomer of sennidin A, also stimulated, but the activity of sennidin B was lower than sennidin A. Sennidin A-stimulated …
Number of citations: 14 www.sciencedirect.com
S Szymanski, I Majerz - Biology, 2021 - mdpi.com
… with two carboxyl groups, while sennidin B represents the RS … Sennidin A and C cannot convert to sennidin B and D without … R for sennidin A and C and 10R,10′S for sennidin B and D. …
Number of citations: 3 www.mdpi.com
M HATTORI, G KIM, S MOTOIKE… - Chemical and …, 1982 - jstage.jst.go.jp
… to sennidin B via sennidin B—S-monoglucosides in a similar way. The resulting metabolites, sennidins A and B, were interconvertible under the experimental conditions used, and were …
Number of citations: 73 www.jstage.jst.go.jp
M Bailorix, T Nambaa, T Akaob, K Kobashib - Pharmacology, 1988 - karger.com
… to sennidins A and B via sennidin A- or sennidin B-8-monoglucoside(s), respectively. Figure … , two isomeric sennidin B-8- and 8'-monoglucosides and sennidin B were detected 1h after …
Number of citations: 71 karger.com
T Akao, QM Che, K Kobashi, L Yang… - Applied and …, 1994 - Am Soc Microbiol
… During further cultivation, sennidin B 8-monoglucoside disappeared, sennidin B decreased, … sennoside B to sennidin B via sennidin B 8-monoglucoside and then sennidin B is gradually …
Number of citations: 40 journals.asm.org
SJ Medicines - Pharmacology, 1993 - karger.com
… The bacterium stepwisely hydrolyzed sennoside B to sennidin B through sennidin-8-monoglucoside in PYF medium but not in GAM broth. Addition of D-glucose to PYF medium resulted …
Number of citations: 29 karger.com
H Oshio, Y Naruse, M TSUKUI - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… B and F to sennidin B. Sennidin A isomerizes readily to sennidin B in an alkaline solution; In the … of sennidin B and rhein, the real absorbance of each compound is defined as follows: …
Number of citations: 47 www.jstage.jst.go.jp
P Hietala, H Lainonen, M Marvola - Pharmacology, 1988 - karger.com
… rhein anthrone-8-glucoside Ca-salt solution at pH 9.5-10, and sennidin B monoglucoside through par tial hydrolysis of sennoside B. Danthron and dithranol were of commercial origin. …
Number of citations: 13 karger.com
A Taherkhani, S Moradkhani, A Orangi… - Research Journal of …, 2021 - rjpharmacognosy.ir
… However, the molecular dynamics simulations showed that the docked poses of sennidin A and sennidin B were not considerably stable. Conclusion: The present study suggested that …
Number of citations: 6 www.rjpharmacognosy.ir

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